1-Piperidin-4-ylmethyl-1H-benzoimidazole
CAS No.:
Cat. No.: VC15125938
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | 1-(piperidin-4-ylmethyl)benzimidazole |
| Standard InChI | InChI=1S/C13H17N3/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11/h1-4,10-11,14H,5-9H2 |
| Standard InChI Key | QYSKIWPKKCCIEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CN2C=NC3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 1-piperidin-4-ylmethyl-1H-benzoimidazole is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol . The compound’s structure consists of a benzimidazole ring (a fusion of benzene and imidazole) substituted at the 1-position by a piperidin-4-ylmethyl group. Piperidine, a six-membered heterocycle containing one nitrogen atom, contributes basicity and conformational flexibility, which are critical for interactions with biological targets .
Table 1: Key Physicochemical Properties
The piperidine nitrogen’s basicity (pKa ~11.83) suggests protonation under physiological conditions, potentially enhancing water solubility and bioavailability . The benzimidazole moiety’s planar aromatic system enables π-π stacking interactions, a feature exploited in drug design for target binding .
Synthesis and Manufacturing
While no explicit synthesis route for 1-piperidin-4-ylmethyl-1H-benzoimidazole is documented, analogous compounds provide insight into plausible methodologies. A common strategy involves alkylation of benzimidazole precursors with piperidine-containing reagents. For example, 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one derivatives are synthesized via nucleophilic substitution between 4-piperidone hydrochloride and 2-chloromethylbenzimidazole in dimethylformamide (DMF) with triethylamine as a base .
Adapting this approach, 1-piperidin-4-ylmethyl-1H-benzoimidazole could be synthesized through the reaction of 4-(chloromethyl)piperidine with 1H-benzimidazole under basic conditions. Post-synthetic purification typically involves recrystallization from methanol or aqueous ethanol, yielding high-purity material .
Key Reaction Steps (Hypothetical):
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Alkylation:
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Purification: Recrystallization from methanol/water mixtures.
Pharmacological and Biological Applications
Although direct studies on 1-piperidin-4-ylmethyl-1H-benzoimidazole are scarce, structurally related benzimidazole-piperidine hybrids exhibit diverse biological activities:
Antitubercular Activity
Benzimidazole derivatives bearing piperidine substituents have shown promise against Mycobacterium tuberculosis. For instance, 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives demonstrated ex vivo antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL . These compounds likely inhibit cell wall synthesis or disrupt mycobacterial enzymes .
Sodium Channel Modulation
Benzimidazole derivatives substituted with piperidine groups are investigated as sodium channel blockers for treating ischemic stroke. For example, 3-amino-1-(5-indanyloxy)-2-propanol derivatives, synthesized using 2-piperidin-4-yl-1H-benzimidazole, exhibit neuroprotective effects in preclinical models .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Storage recommendations include keeping the compound in a dark, inert atmosphere at room temperature to prevent degradation .
| Supplier | Purity | Price (per gram) |
|---|---|---|
| CymitQuimica | Not specified | 2,353.00 € |
Future Research Directions
Further studies are needed to elucidate the full pharmacological profile of 1-piperidin-4-ylmethyl-1H-benzoimidazole. Priority areas include:
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Antimicrobial Screening: Testing against drug-resistant bacterial and fungal strains.
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Kinase Inhibition Assays: Evaluating potential as an Akt1/Akt2 dual inhibitor, leveraging precedents from related pyridine derivatives .
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Toxicological Profiling: Acute and chronic toxicity studies in animal models.
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